molecular formula C25H25N3O B4194512 N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-2-phenylethyl]-3-methylbenzamide

N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-2-phenylethyl]-3-methylbenzamide

Cat. No.: B4194512
M. Wt: 383.5 g/mol
InChI Key: HKNQGGIKABHEDJ-UHFFFAOYSA-N
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Description

N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-2-phenylethyl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenylethyl group and a methylbenzamide moiety. Benzodiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-2-phenylethyl]-3-methylbenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzodiazole ring.

    Alkylation: The benzodiazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.

    Coupling with Phenylethyl Group: The alkylated benzodiazole is coupled with a phenylethyl halide using a palladium-catalyzed cross-coupling reaction.

    Amidation: The final step involves the reaction of the coupled product with 3-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-2-phenylethyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-2-phenylethyl]-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.

    Chemical Research: It serves as a model compound in the study of benzodiazole derivatives and their reactivity.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-2-phenylethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide
  • N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
  • N’-(1,3-benzothiazol-2-yl)-arylamides

Uniqueness

N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-2-phenylethyl]-3-methylbenzamide is unique due to its specific structural features, including the ethyl group on the benzodiazole ring and the phenylethyl linkage. These structural elements contribute to its distinct biological activity and reactivity compared to other benzodiazole derivatives.

Properties

IUPAC Name

N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c1-3-28-23-15-8-7-14-21(23)26-24(28)22(17-19-11-5-4-6-12-19)27-25(29)20-13-9-10-18(2)16-20/h4-16,22H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNQGGIKABHEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-2-phenylethyl]-3-methylbenzamide

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